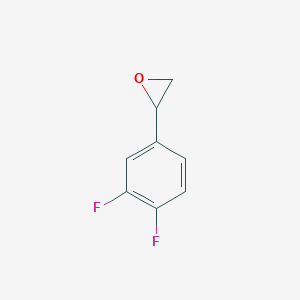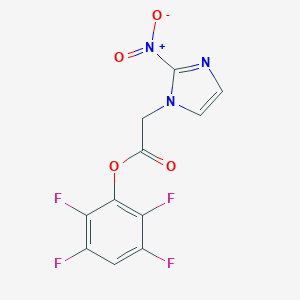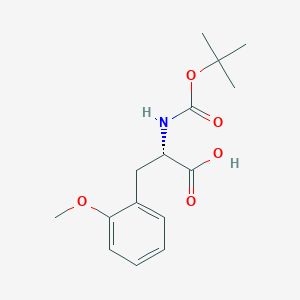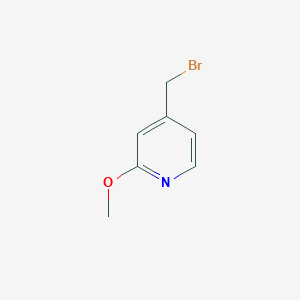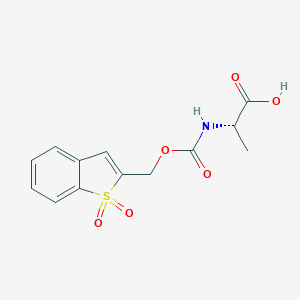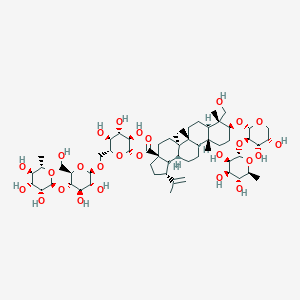
Pulchinenoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pulchinenoside C, also known as Anemoside B4, is a compound found in Pulsatilla koreana Nakai. It has been studied for its numerous biological effects in vitro, including enhancing hypoglycemic, anti-tumor, neuroprotective, and anti-angiogenic activity .
Synthesis Analysis
The saponin Pulchinenoside C is the main effective ingredient of Pulsatilla. It’s known for its remarkable anticancer activity against H22 cells, HeLa cells, and colon cancer . The synthesis mechanism of Pulsatilla terpenoid metabolites, including Pulchinenoside C, could be analyzed by transcriptome and metabolome technologies .Physical And Chemical Properties Analysis
Pulchinenoside C has a molecular weight of 1221.38 . It has a density of 1.48 and a melting point of 208-215°C . It’s soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Antitumor Effects
Research indicates that Anemoside B4 can improve oxidative stress balance and inhibit precancerous lesions by modulating the expression of protease, anti-protease, p53, and FHIT .
Neuroprotection
Pulchinenoside C exhibits neuroprotective activities, which could be beneficial in the development of treatments for neurodegenerative diseases .
Anti-Angiogenesis
This compound has shown anti-angiogenic effects, which could be significant in preventing the formation of new blood vessels in tumors, thereby inhibiting tumor growth .
Immunomodulation
Pulchinenoside B4 plays a role as an immunomodulator in acute inflammation and has been studied for its effects on oral ulcers in rats by modulating gut microbiota .
Apoptosis Induction and Organ Protection
Pulsatilla saponins, including Anemoside B4, have been found to induce cancer cell apoptosis, inhibit tumor angiogenesis, and protect organs through anti-inflammatory and antioxidant measures .
Wirkmechanismus
Target of Action
Pulchinenoside C, also known as Anemoside B4, primarily targets Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . It also interacts with S100A9 , a protein associated with the NF-κB and MAPK signaling pathways in the pathogenesis of ulcerative colitis .
Mode of Action
Anemoside B4 specifically binds to the His879 site of Pyruvate Carboxylase, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC . It also suppresses the expression of S100A9 and its downstream genes, including TLR4 and NF-κB, in the colon .
Biochemical Pathways
The primary biochemical pathways affected by Anemoside B4 include the PI3K-AKT, IL-17, and TNF signaling pathways . It also impacts the tricarboxylic acid (TCA) cycle and respiratory electron transport chain . By inhibiting the NF-κB signaling pathway through deactivating S100A9, Anemoside B4 prevents TNBS-induced colitis .
Pharmacokinetics
Anemoside B4 has been shown to alter the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This is likely related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .
Result of Action
Anemoside B4 exhibits a wide range of biological effects, including anti-inflammatory, anti-tumor, neuroprotective, and anti-angiogenic activities . It has been shown to ameliorate TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, pro-inflammatory cytokine production, apoptosis, and slowed proliferation in the colon .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBKBTZUPLIIA-OTEDBJMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pulchinenoside C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


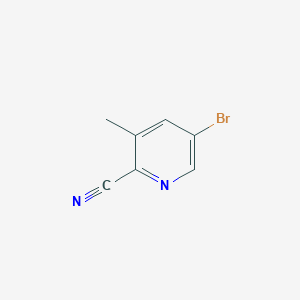

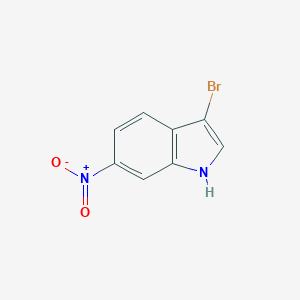
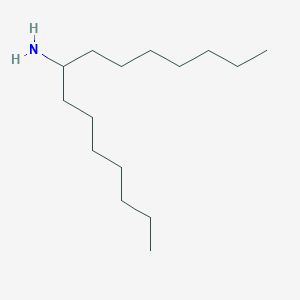
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
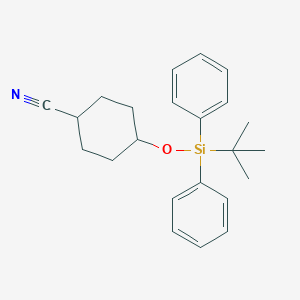
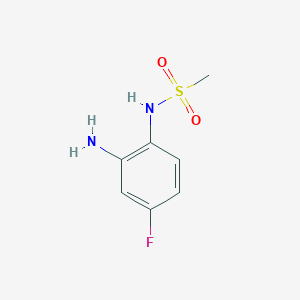
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
